molecular formula C10H13NO3 B1645974 4-Isopropoxy-2-methyl-1-nitrobenzene

4-Isopropoxy-2-methyl-1-nitrobenzene

Cat. No.: B1645974
M. Wt: 195.21 g/mol
InChI Key: GSLPIKGSVKMDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-2-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-1-nitro-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7H,1-3H3

InChI Key

GSLPIKGSVKMDDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-4-nitrophenol (4.59 g, 0.03 mol) and 2-bromopropane (4.06 g, 0.033 mol) was refluxed with potassium carbonate (10 g) in acetone (200 mL) for 5 hours. After cooling, the reaction mixture was filtered through celite and the residue was purified by flash column (9/1 of Hexane/EtOAc) to afford 3.42 g of 4-isopropoxy-2-methyl-1-nitrobenzene (58.5%).
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared in a similar manner to that for 404b except that 2-bromopropane was deployed for the alkyl ether adduct and chromatography utilized a 0% to 15% gradient for elution to yield a yellow oil (1.87 g, 98%): TLC Rf 0.68 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3) δ 8.08-8.07 (d, 1H, J=8.82 Hz), 6.77-6.75 (m, 2H), 4.66-4.62 (sep, 1H, J=6.06 Hz), 2.62 (s, 3H), 1.38-1.37 (d, 6H, J=6.12 Hz). 13C NMR (150 MHz, CDCl3) δ 162.6, 141.7, 137.1, 127.6, 118.9, 112.8, 70.6, 21.84, 21.78. Elemental analysis calculated for C10H13NO3.0.06 hexanes: C, 62.10; H, 6.96; N, 6.99. Found: C, 62.45; H, 6.69; N, 7.09.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

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